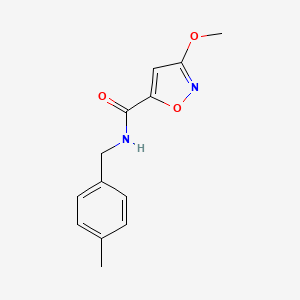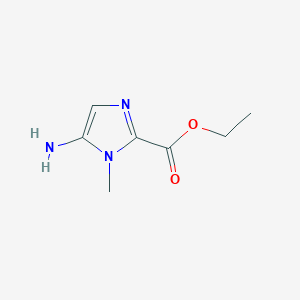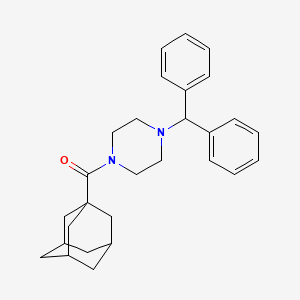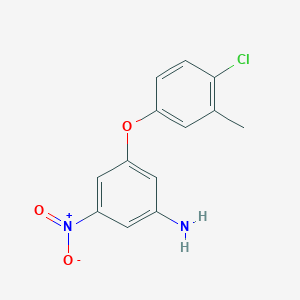
4-((1H-imidazol-1-yl)methyl)-N-(2-(quinolin-8-yloxy)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1H-imidazol-1-yl)methyl)-N-(2-(quinolin-8-yloxy)ethyl)benzamide, also known as QNZ, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. QNZ is a small molecule that belongs to the class of benzamides and has been shown to possess anti-inflammatory and immunomodulatory properties.
Scientific Research Applications
Catalysis
Nickel complexes derived from benzamide derivatives exhibit significant catalytic activities in ethylene oligomerization. These activities are influenced by the reaction conditions and the nature of the ligands, demonstrating the potential utility of these compounds in industrial processes related to polymer production (Wang, Shen, & Sun, 2009).
Pharmacokinetics and Tissue Distribution
The pharmacokinetics and tissue distribution of a novel ALK5 inhibitor, structurally similar to the mentioned compound, have been extensively studied. This research provides insights into the compound's potential as an anti-fibrotic drug, highlighting its oral bioavailability and distribution in vital organs (Kim et al., 2008).
Antimicrobial Activity
Several studies have focused on the synthesis of benzamide derivatives and their evaluation as antimicrobial agents. These compounds, including those with imidazole and quinoline moieties, have shown significant antibacterial activity against various bacterial strains, underscoring their potential in developing new antimicrobial therapies (Idrees, Bodkhe, & Siddiqui, 2018).
Electrophysiological Activity
Compounds with the imidazolylbenzamide structure have been investigated for their cardiac electrophysiological activity, showing potential as selective class III agents for arrhythmia treatment. This research area explores the therapeutic applications of benzamide derivatives in cardiovascular diseases (Morgan et al., 1990).
properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(2-quinolin-8-yloxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-22(19-8-6-17(7-9-19)15-26-13-11-23-16-26)25-12-14-28-20-5-1-3-18-4-2-10-24-21(18)20/h1-11,13,16H,12,14-15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGKUWYKZIMXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCNC(=O)C3=CC=C(C=C3)CN4C=CN=C4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-imidazol-1-yl)methyl)-N-(2-(quinolin-8-yloxy)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2965383.png)

![5-[(4-Benzylpiperidin-1-yl)methyl]furan-2-carboxylic acid hydrochloride](/img/structure/B2965385.png)
![1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine](/img/structure/B2965386.png)
![4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole](/img/structure/B2965388.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B2965395.png)
![3-Benzamidobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2965397.png)

![7-[(E)-But-2-enyl]-1-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2965399.png)
![8-[4-(3,3-Dimethyl-2-oxobutoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B2965401.png)

